Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, features a benzofuran core with ethyl, benzyloxy, and carboxylate functional groups, making it a versatile molecule for synthetic and research purposes.
Properties
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-21(23)20-14(2)27-18-10-9-16(11-17(18)20)25-13-19(22)26-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLWLIDQKTOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base like potassium carbonate.
Esterification: The carboxylate group is introduced through an esterification reaction with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Final Assembly: The final compound is assembled by linking the benzyloxy and carboxylate groups to the benzofuran core through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzyloxy moiety can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Hydroxyl derivative.
Substitution: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active benzofuran derivatives with potential anti-tumor, antibacterial, and antiviral activities.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzyloxy and carboxylate groups play crucial roles in binding to the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate: This compound has a bromine atom at the 6-position, which may alter its reactivity and biological activity.
Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate: The benzoyloxy group provides different electronic properties compared to the benzyloxy group.
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: The methoxy group introduces different steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Biological Activity
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran core, which is recognized for its structural versatility and biological significance. The presence of functional groups such as benzyloxy and ethoxy enhances its chemical properties, making it an attractive target for medicinal chemistry.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C21H19O6
- SMILES Notation : CCOC(c(c1c2)c(C)oc1cc(Br)c2OCC(OCc1ccccc1)=O)=O
- InChI Key : MDL Number (MFCD)
Structural Features
The compound consists of a benzofuran ring fused with various functional groups, including:
- A benzyloxy group, which may enhance lipophilicity.
- An ethoxy group contributing to its reactivity.
These features are crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 16 µg/mL, demonstrating their potential as new anti-tubercular agents .
Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of mitochondrial pathways and the activation of caspases. The structural modifications in this compound may enhance its potency against specific cancer cell lines .
The biological activity of this compound may be attributed to:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.
- Interaction with Cell Membranes : The lipophilic nature of the benzofuran core allows for better membrane penetration, potentially leading to enhanced bioavailability and efficacy.
Study on Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various benzofuran derivatives highlighted the promising antibacterial activity of compounds structurally related to this compound. The findings indicated that these compounds could effectively combat resistant strains of bacteria, including those responsible for tuberculosis .
Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that certain derivatives exhibited low toxicity profiles, with selectivity indices greater than 10, indicating a favorable therapeutic window. This suggests that this compound could be further explored as a viable candidate for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
